REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[Br:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]#[N:20])=[CH:14][CH:13]=1.[CH2:21]([CH:23]1[O:25][CH2:24]1)Cl>C1COCC1>[Br:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2([C:19]#[N:20])[CH2:21][CH:23]2[CH2:24][OH:25])=[CH:14][CH:13]=1 |f:0.1|
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Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)CC#N
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
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Type
|
CUSTOM
|
Details
|
stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
|
stirred the mixture at r.t. for 4 h
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Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
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Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with 2:1 dioxane
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Type
|
EXTRACTION
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Details
|
hydrochloric acid (10 mL) at 0° C. and extracted with diethyl ether (3×200 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulphate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1(C(C1)CO)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |